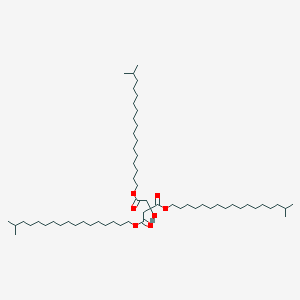
Triisostearyl citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisostearyl citrate, also known as this compound, is a useful research compound. Its molecular formula is C60H116O7 and its molecular weight is 949.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cosmetic Applications
-
Emollient in Cosmetic Formulations
- Triisostearyl citrate is commonly used as an emollient in products such as lipsticks, creams, and lotions. Its ability to enhance skin feel and moisture retention makes it ideal for these applications.
- Usage Concentration : It can be used at concentrations up to 80% in lipstick formulations, providing a smooth application and enhancing the product's overall sensory profile .
-
Skin Conditioning Agent
- The compound acts as a skin conditioning agent, improving the texture and feel of cosmetic products. It helps in forming a protective barrier on the skin, which can prevent moisture loss.
-
Stabilizer in Emulsions
- This compound aids in stabilizing emulsions, ensuring that oil and water components remain mixed. This property is particularly beneficial in creams and lotions where consistent texture is essential.
Biomedical Applications
-
Antimicrobial Properties
- Research indicates that citrate-based polymers exhibit antimicrobial properties, which can be harnessed for biomedical applications such as wound dressings and tissue engineering. This compound can be incorporated into these polymers to enhance their performance .
- A study showed that certain citric acid-derived polymers could suppress bacterial proliferation significantly, making them suitable for medical applications where infection prevention is critical .
-
Drug Delivery Systems
- The compound's biocompatibility allows it to be utilized in drug delivery systems. It can serve as a carrier for pharmaceuticals, improving the solubility and bioavailability of drugs.
- Transdermal Drug Delivery
Safety Profile
This compound has been evaluated for safety in various studies:
- It is predicted to be non-irritating to the eyes and skin based on in vitro studies .
- Long-term feeding studies have shown no adverse effects when administered to animal models at specified concentrations .
Case Studies
-
Cosmetic Formulation Case Study
- A case study involving a new lipstick formulation demonstrated that incorporating this compound improved the product's spreadability and wear time while maintaining a creamy texture.
- Biomedical Application Case Study
Propiedades
Número CAS |
113431-54-2 |
|---|---|
Fórmula molecular |
C60H116O7 |
Peso molecular |
949.6 g/mol |
Nombre IUPAC |
tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C60H116O7/c1-54(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-49-65-57(61)52-60(64,59(63)67-51-45-39-33-27-21-15-9-12-18-24-30-36-42-48-56(5)6)53-58(62)66-50-44-38-32-26-20-14-8-11-17-23-29-35-41-47-55(3)4/h54-56,64H,7-53H2,1-6H3 |
Clave InChI |
ICWQKCGSIHTZNI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Key on ui other cas no. |
113431-54-2 |
Sinónimos |
TRIISOSTEARYL CITRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















